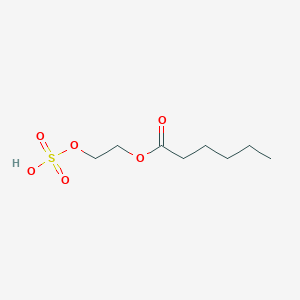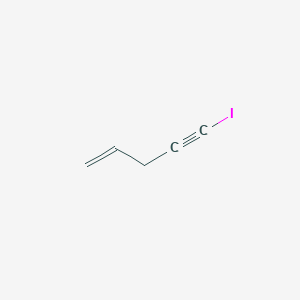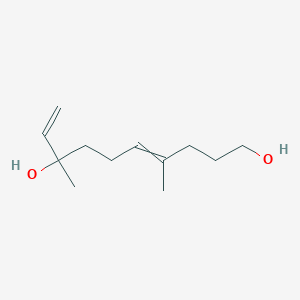
3-(Propan-2-yl)oxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)oxolane-2,4-dione is a chemical compound with the molecular formula C7H10O3. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom and four carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)oxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with acetic anhydride, which leads to the formation of the oxolane ring through intramolecular esterification. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce more saturated cyclic ethers. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(Propan-2-yl)oxolane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxolane ring, which can stabilize or destabilize intermediates during chemical reactions. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Propan-2-yl)oxolane-2,5-dione: Similar structure but with a different position of the carbonyl group.
3-(Propan-2-yl)tetrahydrofuran-2,4-dione: Contains a tetrahydrofuran ring instead of an oxolane ring.
3-(Propan-2-yl)oxane-2,4-dione: Contains an oxane ring instead of an oxolane ring.
Uniqueness
3-(Propan-2-yl)oxolane-2,4-dione is unique due to its specific ring structure and the position of the isopropyl group This configuration imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
113599-55-6 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-propan-2-yloxolane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-4(2)6-5(8)3-10-7(6)9/h4,6H,3H2,1-2H3 |
Clé InChI |
ZLQOXKIXXXADFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)COC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


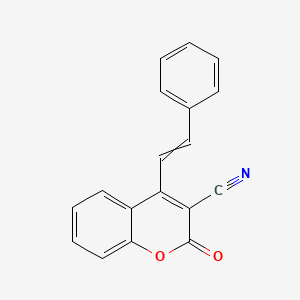
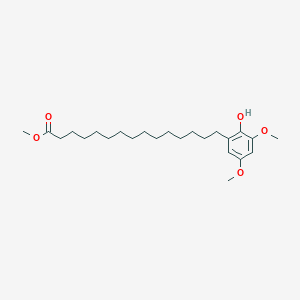
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
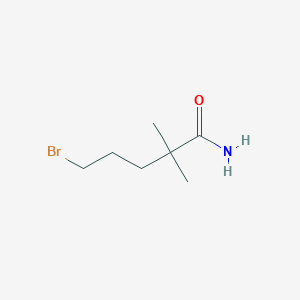

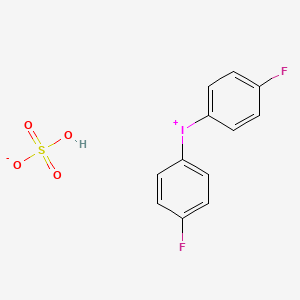
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)

